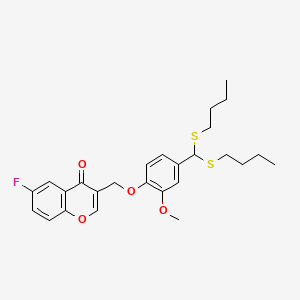

Tswv-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H31FO4S2 |

|---|---|

Molecular Weight |

490.7 g/mol |

IUPAC Name |

3-[[4-[bis(butylsulfanyl)methyl]-2-methoxyphenoxy]methyl]-6-fluorochromen-4-one |

InChI |

InChI=1S/C26H31FO4S2/c1-4-6-12-32-26(33-13-7-5-2)18-8-10-23(24(14-18)29-3)31-17-19-16-30-22-11-9-20(27)15-21(22)25(19)28/h8-11,14-16,26H,4-7,12-13,17H2,1-3H3 |

InChI Key |

SILGOLWYXAAUKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC(C1=CC(=C(C=C1)OCC2=COC3=C(C2=O)C=C(C=C3)F)OC)SCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Thrips Transmission Mechanism of Tomato Spotted Wilt Virus: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tomato Spotted Wilt Virus (TSWV), a member of the Orthotospovirus genus, stands as a significant threat to a wide array of agricultural and horticultural crops worldwide. Its efficient transmission by several species of thrips (Order: Thysanoptera) is central to its global prevalence and economic impact. This technical guide provides a comprehensive overview of the intricate mechanisms governing the transmission of TSWV by its thrips vectors. We delve into the molecular and cellular interactions that define this circulative-propagative transmission pathway, present quantitative data on transmission dynamics, and detail key experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers engaged in the study of TSWV-thrips interactions and for professionals involved in the development of novel strategies for disease control.

The Circulative-Propagative Transmission Cycle

The transmission of TSWV by thrips is a complex biological process characterized as circulative and propagative. This means the virus not only circulates within the insect's body but also replicates in various tissues.[1] A critical and unique feature of this transmission is the absolute requirement for virus acquisition by larval thrips, specifically the first and early second instars, for subsequent transmission by the adult.[2] Adults that ingest the virus for the first time are not competent to transmit it.[3]

Upon ingestion from an infected plant, TSWV virions first encounter the midgut epithelial cells of the thrips larva.[4] The virus then replicates within these cells and subsequently disseminates to other tissues, including the visceral muscles surrounding the midgut and, crucially, the salivary glands.[1] After the thrips undergoes metamorphosis and emerges as an adult, the virus in the infected salivary glands is transmitted to healthy plants during feeding through the saliva.[5] Once a thrips becomes viruliferous, it typically remains so for the rest of its life.[3] The virus is not transmitted transovarially to the thrips' offspring.[6]

dot

Caption: A simplified workflow of the TSWV transmission cycle in thrips.

Viral and Vector Determinants of Transmission

The efficiency of TSWV transmission is a multifactorial process influenced by specific viral proteins and genetic factors of the thrips vector.

Viral Glycoproteins (Gn and Gc)

The TSWV envelope is embedded with two glycoproteins, Gn and Gc, which are critical for the initial stages of infection in the thrips midgut.[7] These glycoproteins are thought to mediate the attachment of the virion to specific receptors on the surface of the thrips' midgut cells.[8] Evidence suggests that the Gn protein may act as the viral attachment protein, binding to receptors in the midgut.[9] Studies have identified a 50 kDa protein in the midgut of Frankliniella occidentalis that interacts with TSWV glycoproteins, suggesting it may be a component of the viral receptor.[8][10]

Non-structural Proteins (NSm and NSs)

TSWV encodes two non-structural proteins, NSm and NSs, which play significant roles in both the plant and insect hosts. The NSm protein is primarily known as a movement protein in plants, facilitating cell-to-cell spread.[11] The NSs protein functions as a suppressor of RNA silencing in plants, a key antiviral defense mechanism.[5] In the thrips vector, the NSs protein has been shown to be essential for the persistent infection and efficient accumulation of the virus.[1] Thrips that acquire NSs-defective TSWV isolates show significantly lower viral loads as adults and are unable to transmit the virus.[1]

dot

Caption: Key molecular interactions between TSWV proteins and thrips host factors.

Quantitative Data on TSWV Transmission

The efficiency of TSWV transmission can vary depending on the thrips species, sex, and the specific TSWV strain. The following tables summarize key quantitative data from various studies.

Table 1: TSWV Transmission Efficiency by Frankliniella occidentalis

| TSWV Strain | Thrips Sex | Inoculation Efficiency (%) | Citation |

| Resistance-Breaking (RB) | Male | 87 | [12][13] |

| Resistance-Breaking (RB) | Female | 77 | [12][13] |

| Non-Resistance-Breaking (Non-RB) | Male | 80 | [12][13] |

| Non-Resistance-Breaking (Non-RB) | Female | 75 | [12][13] |

| General | Adult (Mixed) | 59 (during first Inoculation Access Period) | [14] |

Table 2: Latent Period of TSWV in Thrips Vectors

| Thrips Species | Latent Period (days) | Citation |

| Frankliniella fusca | 3 - 7 | [6][15] |

| Frankliniella occidentalis | 3 - 7 | [15] |

Table 3: Effect of TSWV Infection on Thrips Life Parameters

| Thrips Species | Parameter | Effect of TSWV | Citation |

| Frankliniella occidentalis | Fecundity (Offspring number) | Increased on infected plants | [16] |

| Frankliniella occidentalis | Longevity/Survival | Increased | [17] |

| Frankliniella occidentalis | Development, Population Growth | Increased on infected plants | [16] |

| Frankliniella fusca | Feeding Rate | Reduced by 65% when parasitized by Thripinema fuscum | [6] |

| Frankliniella fusca | TSWV Transmission | Reduced by 50% when parasitized by Thripinema fuscum | [6] |

Experimental Protocols

The study of TSWV-thrips interactions relies on a set of specialized experimental protocols. Below are detailed methodologies for key experiments.

Thrips Rearing and TSWV Maintenance

-

Thrips Colony Maintenance: Frankliniella occidentalis and Frankliniella fusca colonies are typically maintained on green bean pods (Phaseolus vulgaris) in controlled environmental chambers at approximately 25°C with a 16:8 hour (light:dark) photoperiod.[18] Bean pods are replaced every 2-3 days to ensure a fresh food source and oviposition substrate.

-

TSWV Isolate Maintenance: TSWV isolates are maintained in susceptible host plants such as Datura stramonium or Emilia sonchifolia through regular mechanical inoculation.[19] Inoculum is prepared by grinding infected leaf tissue in a chilled inoculation buffer (e.g., 10 mM Tris·HCl, pH 7.8, 10 mM Na2SO3, 0.1% cysteine-HCl).[20]

TSWV Acquisition and Transmission Assays

This protocol is designed to assess the ability of thrips to acquire and subsequently transmit TSWV.

-

Virus Acquisition: Synchronized first-instar thrips larvae (<4 hours old) are placed on detached leaves of TSWV-infected plants for a defined acquisition access period (AAP), typically 48-72 hours, in a petri dish.[19][21]

-

Rearing to Adulthood: After the AAP, the larvae are transferred to fresh, non-infected bean pods and reared to the adult stage.[19]

-

Inoculation: Newly emerged adult thrips are collected and placed on healthy indicator plants (e.g., Emilia sonchifolia seedlings) for an inoculation access period (IAP) of 24-48 hours.[21] Typically, 5-10 thrips are used per plant.

-

Symptom Monitoring and Virus Detection: The indicator plants are then treated with an insecticide to remove the thrips and are monitored for the development of TSWV symptoms over a period of 2-3 weeks. Infection is confirmed using methods such as ELISA or RT-PCR.[18]

dot

Caption: Workflow for a standard thrips transmission assay.

Protein-Protein Interaction Assays

The Y2H system is a powerful technique to identify interactions between viral and thrips proteins.[22]

-

Vector Construction: The coding sequences for the viral "bait" protein (e.g., TSWV Gn) and the thrips "prey" protein (from a thrips cDNA library) are cloned into separate Y2H vectors, fusing them to the DNA-binding domain (BD) and activation domain (AD) of a transcription factor (e.g., GAL4), respectively.[23]

-

Yeast Transformation: Both bait and prey plasmids are co-transformed into a suitable yeast reporter strain.

-

Interaction Screening: If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting the transcription factor and activating the expression of reporter genes (e.g., for nutritional selection on specific media and colorimetric assays).[23]

Co-IP is used to verify protein-protein interactions in vitro or in vivo.[24]

-

Protein Expression: The "bait" protein (e.g., TSWV Gn) and the "prey" protein (e.g., a thrips midgut protein) are co-expressed in a suitable system, such as insect cell culture.

-

Cell Lysis: The cells are lysed to release the protein complexes.

-

Immunoprecipitation: An antibody specific to the bait protein is added to the cell lysate and incubated to form an antibody-bait-prey protein complex. This complex is then captured, typically using protein A/G-conjugated beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured protein complex is then eluted.

-

Detection: The eluted proteins are separated by SDS-PAGE and the presence of the prey protein is detected by Western blotting using an antibody specific to the prey protein.

Future Directions and Conclusion

The study of the TSWV transmission mechanism by thrips has significantly advanced our understanding of this complex virus-vector interaction. However, several key areas warrant further investigation. The precise identification and characterization of the thrips midgut receptors for TSWV remain a critical research goal. A deeper understanding of the molecular functions of the NSs protein within the thrips vector and how it facilitates viral persistence is also needed. Furthermore, exploring the genetic basis of vector competence among different thrips species and populations could reveal novel targets for controlling TSWV spread.

This technical guide has provided a detailed overview of the current knowledge on the thrips transmission of TSWV, from the circulative-propagative pathway to the molecular determinants and quantitative aspects of transmission. The experimental protocols outlined herein serve as a foundation for researchers to further unravel the intricacies of this important plant virus-insect vector system. Ultimately, a thorough understanding of these mechanisms is paramount for the development of innovative and sustainable strategies to manage the devastating impact of Tomato Spotted Wilt Virus in agriculture.

References

- 1. The NSs Protein of Tomato spotted wilt virus Is Required for Persistent Infection and Transmission by Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tomato Spotted Wilt Virus Benefits Its Thrips Vector by Modulating Metabolic and Plant Defense Pathways in Tomato [frontiersin.org]

- 3. Epidemiology - USDA RAMP Project | Tomato Spotted Wilt Virus [tswv.caes.uga.edu]

- 4. The Plant Virus Tomato Spotted Wilt Tospovirus Activates the Immune System of Its Main Insect Vector, Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Status and Potential of RNA Interference for the Management of Tomato Spotted Wilt Virus and Thrips Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EENY633/IN1104: Tobacco Thrips Frankliniella fusca (Hinds) (Insecta: Thysanoptera: Thripidae) [edis.ifas.ufl.edu]

- 7. journals.asm.org [journals.asm.org]

- 8. Interaction of Tomato Spotted Wilt Tospovirus (TSWV) Glycoproteins with a Thrips Midgut Protein, a Potential Cellular Receptor for TSWV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Thrips Vector Proteins That Bind to the Viral Attachment Protein of the Plant Bunyavirus Tomato Spotted Wilt Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (Open Access) Interaction of Tomato Spotted Wilt Tospovirus (TSWV) Glycoproteins with a Thrips Midgut Protein, a Potential Cellular Receptor for TSWV. (1998) | M. D. Bandla | 128 Citations [scispace.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Novel strains of Tomato Spotted Wilt Orthotospovirus (TSWV) are transmitted by western flower thrips in a context-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Variation in Tomato spotted wilt virus titer in Frankliniella occidentalis and its association with frequency of transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 16. Tomato Spotted Wilt Virus Benefits Its Thrips Vector by Modulating Metabolic and Plant Defense Pathways in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. crsps.net [crsps.net]

- 19. Viral genetic determinants for thrips transmission of Tomato spotted wilt virus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. biorxiv.org [biorxiv.org]

- 22. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]

- 24. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

An In-depth Technical Guide to Tomato Spotted Wilt Virus (TSWV): Host Range and Symptom Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomato Spotted Wilt Virus (TSWV) stands as a formidable pathogen in global agriculture, boasting an exceptionally wide host range and causing significant economic losses in numerous crops. This technical guide provides a comprehensive overview of the current scientific understanding of TSWV's host range and the intricate processes of symptom development. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel antiviral strategies. This document delves into the methodologies employed to study TSWV, the molecular underpinnings of its pathogenesis, and the complex interplay between the virus, its plant hosts, and its thrips vectors.

TSWV Host Range

TSWV is notorious for its extensive host range, encompassing over 1,000 plant species across more than 85 families, including both monocots and dicots.[1] This broad susceptibility presents a significant challenge for disease management, as the virus can persist in a wide variety of cultivated crops and weed reservoirs.

Susceptible Host Plants

The host range of TSWV includes a multitude of economically important crops. Major susceptible crops include, but are not limited to, tomato, pepper, lettuce, potato, tobacco, and various ornamental plants.[2] Weeds also play a crucial role as reservoirs for the virus, facilitating its spread to cultivated fields. A comprehensive, though not exhaustive, list of susceptible host families and species is provided in the supplementary materials of numerous research publications.

Table 1: Quantitative Data on TSWV Infection Rates in Selected Host Plants

| Host Plant Species | Cultivar/Line | Inoculation Method | Infection Rate (%) | Reference |

| Nicotiana tabacum | - | Spray Inoculation | ~100% | Mandal et al., 2008[3][4] |

| Arachis hypogaea | - | Spray Inoculation | 75.0 - 100% | Mandal et al., 2008[3][4] |

| Lycopersicon esculentum | - | Spray Inoculation | 72.2 - 91.6% | Mandal et al., 2008[3][4] |

| Lycopersicon esculentum | Susceptible | Thrips Inoculation | 80% | Chinnaiah et al., 2023[5] |

| Lycopersicon esculentum | Sw-5b Resistant | Thrips Inoculation (RB strain) | 80 - 90% | Chinnaiah et al., 2023[5] |

Symptom Development

The symptoms induced by TSWV infection are highly variable and depend on the host plant species, cultivar, age of the plant at the time of infection, environmental conditions, and the specific viral strain.[6]

Macroscopic Symptoms

Common macroscopic symptoms include:

-

Necrotic spots and ringspots: Characteristic dark or necrotic lesions often appear on leaves and fruit.[6]

-

Stunting: Infected plants often exhibit reduced growth and overall stunting.

-

Leaf deformation: Leaves may show signs of curling, bronzing, or mottling.[6]

-

Stem necrosis: Dark streaks can develop on the stems.

-

Wilting: A general wilting of the plant can occur.

Molecular and Cellular Basis of Symptom Development

Symptom development in TSWV infection is a complex process orchestrated by viral proteins that interact with and manipulate host cellular machinery.

Two non-structural proteins of TSWV, NSs and NSm , have been identified as key symptom determinants.[1][7][8]

-

NSs Protein: This protein acts as a suppressor of the host's primary antiviral defense mechanism, RNA silencing.[1][7][9] By inhibiting RNA silencing, NSs facilitates viral replication and systemic movement, contributing significantly to symptom development.[1][7] The N-terminal domain of the NSs protein is crucial for both its silencing suppressor activity and its role as an avirulence determinant in plants carrying the Tsw resistance gene.[9][10]

-

NSm Protein: The NSm protein is the viral movement protein, essential for the cell-to-cell spread of the virus through plasmodesmata.[8] It has been shown to interact with host proteins, such as a chloroplast thylakoid membrane protein (TMP14), leading to abnormal chloroplast function and starch accumulation, which are associated with symptom development.[8]

TSWV infection triggers a complex interplay of host defense signaling pathways, primarily involving salicylic acid (SA) and jasmonic acid (JA).

-

Salicylic Acid (SA) Pathway: The SA pathway is a key component of the plant's defense against biotrophic pathogens. TSWV infection has been shown to modulate the SA pathway.[11][12][13]

-

Jasmonic Acid (JA) Pathway: The JA pathway is typically associated with defense against necrotrophic pathogens and insects. TSWV infection can suppress the JA signaling pathway, which may create a more favorable environment for its thrips vector.[11][13]

The interplay between these pathways is complex, with evidence of reciprocal modulation during TSWV infection.

Caption: TSWV infection signaling pathways.

Experimental Protocols

A variety of experimental protocols are employed to study TSWV host range and symptom development.

Virus Inoculation

Mechanical inoculation is a common method for experimentally infecting plants with TSWV.

-

Inoculum Preparation: Infected leaf tissue is ground in an inoculation buffer. A typical buffer consists of 0.1 M phosphate buffer (pH 7.0), 0.2% sodium sulfite, and 0.01 M 2-mercaptoethanol.[3][4] Abrasives like Celite or Carborundum are often added to facilitate entry of the virus into plant cells.[3][4]

-

Application: The inoculum is rubbed onto the leaves of the test plants.

A rapid and efficient spray inoculation method has also been developed, which is significantly faster for screening large numbers of plants.[3][4]

To mimic natural infection, thrips-mediated inoculation is used.

-

Virus Acquisition: Thrips larvae are allowed to feed on TSWV-infected plants for a specific acquisition access period (AAP), typically 24-72 hours.[14][15]

-

Inoculation: Viruliferous adult thrips are then transferred to healthy test plants for an inoculation access period (IAP).[15]

Caption: TSWV inoculation experimental workflows.

Symptom Assessment

Symptom severity is often quantified using a disease severity index (DSI) on a numerical scale. For example, a common scale is:

-

1: No symptoms

-

2: Weak apical leaf distortion or symptoms only on inoculated leaves[16][17]

-

3: Systemic symptoms such as mosaic, mottling, and yellowing[17]

-

4: Severe necrosis, stunting, or plant death[17]

Virus Detection and Quantification

-

Enzyme-Linked Immunosorbent Assay (ELISA): A widely used serological method for detecting the presence of TSWV proteins.

-

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR): Molecular techniques to detect and quantify viral RNA.

Host Resistance and Resistance Breaking

The most effective strategy for managing TSWV has been the development of resistant cultivars.

Resistance Genes

Several resistance genes have been identified in tomato and pepper, with Sw-5 in tomato and Tsw in pepper being the most widely deployed.[18][19][20] These genes confer resistance by recognizing specific viral proteins, often leading to a hypersensitive response (HR) that limits virus spread.[20]

Resistance Breaking

The emergence of resistance-breaking (RB) strains of TSWV poses a significant threat to the durability of resistant cultivars.[21] These strains harbor mutations in the viral proteins that are recognized by the host's resistance proteins. For instance, mutations in the NSs protein can lead to the breakdown of Tsw-mediated resistance in pepper, while mutations in the NSm protein have been associated with overcoming Sw-5 resistance in tomato.[22]

Caption: Logical relationship of TSWV host resistance and resistance breaking.

Conclusion

The study of TSWV host range and symptom development is a dynamic field of research. A deeper understanding of the molecular interactions between the virus, its diverse hosts, and its insect vectors is paramount for the development of durable and effective control strategies. This guide provides a foundational understanding of the key concepts and methodologies in this area, serving as a catalyst for further investigation and innovation in the fight against this devastating plant pathogen.

References

- 1. Tomato Spotted Wilt Virus NSs Protein Supports Infection and Systemic Movement of a Potyvirus and Is a Symptom Determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for Thrips Transmission and Maintenance of Tomato Spotted Wilt Virus (TSWV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid and efficient inoculation method for Tomato spotted wilt tospovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel strains of a pandemic plant virus, tomato spotted wilt orthotospovirus, increase vector fitness and modulate virus transmission in a resistant host - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tomato spotted wilt virus (TSWV) [plantpathlesstraveled.com]

- 7. mdpi.com [mdpi.com]

- 8. NbTMP14 Is Involved in Tomato Spotted Wilt Virus Infection and Symptom Development by Interaction with the Viral NSm Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of T omato spotted wilt virus NSs protein indicates the importance of the N‐terminal domain for avirulence and RNA silencing suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.wur.nl [research.wur.nl]

- 11. Tomato Spotted Wilt Virus Benefits Its Thrips Vector by Modulating Metabolic and Plant Defense Pathways in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Novel strains of Tomato Spotted Wilt Orthotospovirus (TSWV) are transmitted by western flower thrips in a context-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effective Tomato Spotted Wilt Virus Resistance Assessment Using Non-Destructive Imaging and Machine Learning [mdpi.com]

- 17. meridian.allenpress.com [meridian.allenpress.com]

- 18. Natural Resources Resistance to Tomato Spotted Wilt Virus (TSWV) in Tomato (Solanum lycopersicum) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. vegetables.bayer.com [vegetables.bayer.com]

- 20. Tsw gene‐based resistance is triggered by a functional RNA silencing suppressor protein of the Tomato spotted wilt virus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tomato Spotted Wilt Virus on Tomato and Pepper | NC State Extension Publications [content.ces.ncsu.edu]

- 22. cppsi.ucdavis.edu [cppsi.ucdavis.edu]

Molecular biology of Tomato spotted wilt virus

An In-depth Technical Guide on the Molecular Biology of the Tomato Spotted Wilt Virus

Introduction

The Tomato spotted wilt virus (TSWV) is the type species of the Orthotospovirus genus, the sole plant-infecting genus within the Tospoviridae family.[1][2] TSWV is a globally distributed and economically significant plant pathogen, renowned for its exceptionally broad host range, which encompasses over 1,000 plant species, including critical agricultural crops like tomatoes, peppers, and peanuts.[1][3] Its devastating impact ranks it among the top 10 most economically important plant viruses worldwide.[1] The virus is transmitted in a persistent, circulative, and propagative manner by several species of thrips, with the western flower thrips (Frankliniella occidentalis) being the most prominent vector.[3][4] This guide provides a detailed examination of the molecular architecture, genetic function, and host interaction strategies of TSWV.

Taxonomy:

-

Realm: Riboviria

-

Kingdom: Orthornavirae

-

Phylum: Negarnaviricota

-

Order: Bunyavirales

-

Family: Tospoviridae

-

Genus: Orthotospovirus

Virion and Genome Structure

Virion Morphology

TSWV virions are quasi-spherical, enveloped particles with a diameter ranging from 80 to 120 nanometers.[1][5] A key feature, uncommon among plant viruses, is the presence of a host-derived lipid bilayer envelope.[5][6] Embedded within this envelope are viral glycoproteins, Gn and Gc, which form surface projections.[7][8] Internally, the viral genome is not naked but is encapsidated by the nucleocapsid (N) protein, forming ribonucleoprotein (RNP) complexes. These RNPs, along with the viral polymerase, constitute the core of the virion.[5][9]

Genomic Organization

The TSWV genome is composed of three single-stranded RNA (ssRNA) segments designated Large (L), Medium (M), and Small (S) based on their decreasing size.[6][7] The L RNA has a negative-sense polarity, while the M and S segments employ an ambisense coding strategy, meaning they contain open reading frames (ORFs) on both the viral (vRNA) and viral-complementary (vcRNA) strands.[2][6] The terminal sequences of each RNA segment are partially complementary, allowing the strands to form stable panhandle or pseudocircular structures, which are important for transcription and replication.[7]

Quantitative Genomic and Proteomic Data

The following tables summarize the key quantitative data for the TSWV genome and its encoded proteins.

| Table 1: TSWV Genomic RNA Segments | ||

| RNA Segment | Size (nucleotides) | Coding Strategy |

| Large (L) | ~8,897 - 8,900 | Negative-sense[3][6][10][11] |

| Medium (M) | ~4,821 | Ambisense[6][12] |

| Small (S) | ~2,916 | Ambisense[6][12] |

| Table 2: TSWV Encoded Proteins and Functions | |||

| Protein | Encoded by | Predicted Molecular Weight (kDa) | Primary Function(s) |

| L (RdRp) | L RNA | ~331.5 | RNA-dependent RNA polymerase; viral replication and transcription.[11][13] |

| Gn/Gc | M RNA | G1: ~78, G2: ~54 | Glycoproteins; thrips transmission, virion assembly.[1][8] |

| NSm | M RNA | ~33.6 | Non-structural movement protein; facilitates cell-to-cell movement.[1][12][14] |

| N | S RNA | ~29 | Nucleocapsid protein; RNA encapsidation, RNP formation.[8][9] |

| NSs | S RNA | ~52.4 | Non-structural protein; RNA silencing suppressor, avirulence determinant.[1][15] |

Viral Gene Products and Their Functions

L Segment: RNA-Dependent RNA Polymerase (RdRp)

The L RNA segment contains a single large ORF on the complementary strand that encodes the viral RNA-dependent RNA polymerase (RdRp), also known as the L protein.[11][12] This multifunctional enzyme is essential for both viral genome replication and the transcription of viral mRNAs.[5][13] The TSWV RdRp initiates transcription through a "cap-snatching" mechanism, where it cleaves the 5' capped ends from host mRNAs and uses them as primers for viral mRNA synthesis.[16][17]

M Segment: Glycoproteins (Gn/Gc) and Movement Protein (NSm)

The M RNA uses an ambisense strategy to encode two proteins. The precursor for the glycoproteins (Gn and Gc) is encoded on the viral complementary strand, while the non-structural movement protein (NSm) is encoded on the viral strand.[6][18]

-

Glycoproteins (Gn/Gc): These proteins are embedded in the viral envelope and are crucial for the virus to be acquired and transmitted by thrips vectors.[5] Mutants lacking an intact envelope and its associated glycoproteins can still infect plants through mechanical inoculation but lose their ability to be transmitted by insects.[19] The glycoproteins accumulate in the Golgi apparatus during viral maturation.[20]

-

NSm Protein: This non-structural protein is the viral movement protein (MP).[21][22] It facilitates the transport of viral RNP complexes from an infected cell to adjacent healthy cells through plasmodesmata, the channels connecting plant cells.[14][23] NSm achieves this by forming tubular structures that penetrate plasmodesmata.[23] It interacts directly with the N protein to recognize and transport the viral nucleocapsids.[23][24] NSm is also recognized as an avirulence (Avr) determinant by plants carrying the Sw-5 resistance gene, triggering a hypersensitive defense response.[25][26]

S Segment: Nucleocapsid Protein (N) and Silencing Suppressor (NSs)

The S RNA is also ambisense. It encodes the nucleocapsid (N) protein from the viral complementary strand and the non-structural protein NSs from the viral strand.[5][9]

-

N Protein: The N protein is the primary structural component of the virus after the glycoproteins. Its main function is to encapsidate the viral RNA segments, forming protective ribonucleoprotein (RNP) complexes.[9][27] These RNPs are the functional templates for both transcription and replication by the RdRp.[9] The N protein binds single-stranded RNA non-specifically and oligomerizes to coat the entire genome.[9][23]

-

NSs Protein: This non-structural protein is a potent viral suppressor of RNA silencing (VSR).[15][28] RNA silencing is a major antiviral defense mechanism in plants. The NSs protein counteracts this defense by binding to both long double-stranded RNA and small interfering RNAs (siRNAs), thereby preventing the host machinery from targeting and degrading viral RNA.[12][15] NSs is also essential for persistent infection and transmission by thrips vectors.[1] In certain host plants, like peppers carrying the Tsw resistance gene, NSs acts as the avirulence determinant that triggers the plant's defense response.[15][29]

The TSWV Replication Cycle

The replication of TSWV is a complex process occurring within the cytoplasm of host cells. It involves entry, primary transcription, translation, genome replication, secondary transcription, assembly, and maturation.

-

Entry and Uncoating: The virus enters the plant cell, typically through feeding wounds caused by a thrips vector. The viral envelope fuses with a host membrane, releasing the RNP complexes into the cytoplasm.

-

Primary Transcription: The viral RdRp associated with the RNPs initiates transcription. Using the "cap-snatching" mechanism, it produces viral mRNAs from the negative-sense L RNA and the ambisense M and S RNAs.[16]

-

Translation: Host cell ribosomes translate the viral mRNAs into viral proteins, including the RdRp, N, NSm, NSs, and the Gn/Gc glycoproteins.[6]

-

Genome Replication: The newly synthesized RdRp and N proteins facilitate genome replication. The genomic vRNAs are used as templates to create full-length complementary vcRNA strands. These vcRNAs then serve as templates for the synthesis of new progeny vRNAs. Continuous encapsidation of the nascent RNA by the N protein is required throughout this process.[9]

-

Assembly and Maturation: The glycoproteins Gn and Gc are trafficked through the endoplasmic reticulum and accumulate in the Golgi apparatus.[19][20] Progeny RNPs (newly formed vRNA-N-RdRp complexes) move to the Golgi and are wrapped by Golgi membranes containing the viral glycoproteins.[20] This process involves budding into the Golgi cisternae, leading to the formation of mature, enveloped virions.[20]

-

Cell-to-Cell Movement: For local spread, the non-enveloped RNP complexes are directed to plasmodesmata by the NSm protein, which forms tubules to facilitate their passage into adjacent cells.[23][30]

Host-Virus Interactions and Signaling

TSWV engages in a complex molecular interplay with its host, primarily focused on subverting plant defense mechanisms.

Suppression of RNA Silencing

The primary defense against viruses in plants is RNA interference (RNAi) or silencing. The plant's Dicer-like (DCL) enzymes cleave viral double-stranded RNA replication intermediates into small interfering RNAs (siRNAs). These siRNAs are loaded into the RNA-induced silencing complex (RISC), which then targets and degrades viral RNA.

The TSWV NSs protein is a key counter-defense factor. It functions as a potent suppressor of this pathway.[28] NSs binds to both long dsRNA and siRNA duplexes, effectively sequestering them and preventing their entry into the RNAi pathway.[12][15] This action protects the viral genome from targeted degradation, allowing the infection to establish and spread.

Interaction with Phytohormone Signaling Pathways

TSWV infection significantly modulates host phytohormone signaling pathways, particularly those mediated by jasmonic acid (JA) and salicylic acid (SA), which are central to plant defense against pathogens and insects.

-

Jasmonic Acid (JA) Pathway: The JA pathway is critical for defense against herbivorous insects like thrips. Studies have shown that TSWV infection can suppress the JA pathway in the host plant.[31] This suppression makes the infected plant more susceptible to thrips, which in turn benefits the virus by enhancing the fitness and reproductive rate of its vector.[31][32] The NSs protein has been shown to directly interfere with key regulators of the JA pathway.[32]

-

Salicylic Acid (SA) Pathway: The SA pathway is primarily involved in defense against biotrophic pathogens. The interaction between TSWV and the SA pathway is complex, but evidence suggests the virus modulates this pathway to facilitate its own replication and spread.[31] There is often an antagonistic crosstalk between the SA and JA pathways; suppression of one can lead to the activation of the other.[31]

Experimental Protocols

Reproducible experimental procedures are critical for studying TSWV. The following are methodologies for key experiments frequently cited in TSWV research.

Mechanical Inoculation of TSWV

This protocol is used to infect plants in a controlled laboratory setting, bypassing the need for thrips vectors.

-

Objective: To transmit TSWV from infected to healthy plants mechanically.

-

Materials:

-

Procedure:

-

Chill the mortar and pestle on ice.

-

Weigh 1 gram of infected leaf tissue and place it in the chilled mortar.

-

Add 10 mL of ice-cold inoculation buffer and a small amount of carborundum powder.[33]

-

Grind the tissue thoroughly to create a homogenous slurry (inoculum).

-

Lightly dust the leaves of the healthy test plants with carborundum powder.

-

Dip a cotton swab into the inoculum and gently rub the surface of the dusted leaves, applying enough pressure to create microscopic wounds without destroying the tissue.

-

After 5-10 minutes, gently rinse the inoculated leaves with water to remove excess buffer and carborundum.

-

Maintain the plants in a controlled environment (25-28°C) and monitor for symptom development over the next 7-14 days.

-

Total RNA Extraction and RT-PCR for TSWV Detection

This protocol is used to detect the presence of viral RNA in plant or thrips tissue.

-

Objective: To confirm TSWV infection by amplifying a specific region of the viral genome.

-

Materials:

-

Plant leaf tissue or individual thrips.

-

RNA extraction kit (e.g., TRIzol reagent or a column-based kit).

-

Reverse transcriptase enzyme.

-

Taq DNA polymerase.

-

Primers specific to a TSWV gene (the N gene is commonly used).[10]

-

dNTPs, reaction buffers.

-

Thermal cycler.

-

Agarose gel electrophoresis equipment.

-

-

Procedure:

-

RNA Extraction: Extract total RNA from the sample tissue following the manufacturer's protocol for the chosen kit.[34] Quantify the RNA and assess its purity using a spectrophotometer.

-

cDNA Synthesis (Reverse Transcription):

-

In a sterile tube, combine ~1 µg of total RNA, a reverse primer specific to the target viral RNA, and dNTPs.

-

Incubate at 65°C for 5 minutes, then place on ice.

-

Add reverse transcription buffer and reverse transcriptase enzyme.

-

Incubate at 42°C for 60 minutes to synthesize the complementary DNA (cDNA), followed by an enzyme inactivation step at 70°C for 10 minutes.[10]

-

-

PCR Amplification:

-

In a new PCR tube, combine a portion of the cDNA product, forward and reverse primers for the target gene, Taq DNA polymerase, PCR buffer, and dNTPs.

-

Perform PCR in a thermal cycler with the following typical parameters:

-

-

Analysis: Analyze the PCR product by running it on a 1% agarose gel. The presence of a band of the expected size indicates a positive TSWV infection.

-

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Tomato spotted wilt virus - Wikipedia [en.wikipedia.org]

- 4. Tomato spotted wilt [apsnet.org]

- 5. microbenotes.com [microbenotes.com]

- 6. researchgate.net [researchgate.net]

- 7. tswv.caes.uga.edu [tswv.caes.uga.edu]

- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 9. Structure and Function Analysis of Nucleocapsid Protein of Tomato Spotted Wilt Virus Interacting with RNA Using Homology Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Tomato spotted wilt virus L RNA encodes a putative RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Tomato Spotted Wilt Virus Genome Is Processed Differentially in its Plant Host Arachis hypogaea and its Thrips Vector Frankliniella fusca - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. uniprot.org [uniprot.org]

- 15. Analysis of T omato spotted wilt virus NSs protein indicates the importance of the N‐terminal domain for avirulence and RNA silencing suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expression of a viral polymerase-bound host factor turns human cell lines permissive to a plant- and insect-infecting virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Tomato Spotted Wilt Virus Particle Morphogenesis in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A SYSTEM TO EXPLORE TOMATO SPOTTED WILT VIRUS GENE FUNCTION [actahort.org]

- 22. A SYSTEM TO EXPLORE TOMATO SPOTTED WILT VIRUS GENE FUNCTION | International Society for Horticultural Science [ishs.org]

- 23. pnas.org [pnas.org]

- 24. pnas.org [pnas.org]

- 25. The movement protein (NSm) of Tomato spotted wilt virus is the avirulence determinant in the tomato Sw‐5 gene‐based resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. Structure and function analysis of nucleocapsid protein of tomato spotted wilt virus interacting with RNA using homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. research.wur.nl [research.wur.nl]

- 30. The movement protein NSm of tomato spotted wilt tospovirus (TSWV): RNA binding, interaction with the TSWV N protein, and identification of interacting plant proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Tomato Spotted Wilt Virus Benefits Its Thrips Vector by Modulating Metabolic and Plant Defense Pathways in Tomato [frontiersin.org]

- 32. Tomato Spotted Wilt Virus Suppresses the Antiviral Response of the Insect Vector, Frankliniella occidentalis, by Elevating an Immunosuppressive C18 Oxylipin Level Using Its Virulent Factor, NSs - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Novel strains of Tomato Spotted Wilt Orthotospovirus (TSWV) are transmitted by western flower thrips in a context-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

Tomato Spotted Wilt Virus (TSWV): A Technical Guide to its Genetic Diversity and Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomato Spotted Wilt Virus (TSWV), a member of the Orthotospovirus genus, stands as a significant threat to a wide array of agricultural crops worldwide.[1] Its remarkable genetic variability, driven by mechanisms such as mutation, recombination, and reassortment of its tripartite RNA genome, allows it to rapidly adapt to new hosts and overcome host resistance.[2][3] This in-depth technical guide provides a comprehensive overview of the genetic diversity and evolutionary dynamics of TSWV, intended to serve as a valuable resource for researchers, scientists, and professionals involved in virology and the development of novel antiviral strategies.

TSWV possesses a quasi-spherical, enveloped virion measuring 80-120 nm in diameter.[1] Its genome is composed of three single-stranded RNA segments designated Large (L), Medium (M), and Small (S).[1] The L RNA segment encodes the RNA-dependent RNA polymerase (RdRp) in a negative-sense orientation. The M and S RNA segments are ambisense, with the M segment encoding the non-structural movement protein (NSm) and the glycoprotein precursor (Gn/Gc), and the S segment encoding the non-structural silencing suppressor protein (NSs) and the nucleocapsid (N) protein.[1][4]

The high degree of genetic diversity within TSWV populations is a major factor contributing to its wide host range, which exceeds 900 plant species, and its ability to be transmitted by multiple thrips vector species.[2] Understanding the genetic underpinnings of this diversity and the evolutionary forces that shape it is paramount for the development of durable resistance in crops and effective disease management strategies.

Genetic Diversity of TSWV

The genetic diversity of TSWV has been extensively studied at both local and global scales, revealing a complex population structure influenced by geographic location, host plant, and vector populations. Key measures of this diversity include nucleotide diversity (π) and population differentiation (Fst).

Nucleotide Diversity

Nucleotide diversity (π) is a measure of the average number of nucleotide differences per site between any two sequences in a population. Studies have reported varying levels of nucleotide diversity across the different genes of TSWV, reflecting different selective pressures acting on each viral protein.

| Gene | Nucleotide Diversity (π) | Geographic Region/Host | Reference |

| NSs | 0.079 - 0.113 (silent sites) | Global | [2] |

| N | 0.0072 - 0.0132 | Peanut (USA) | [4] |

| NSm | 0.079 - 0.113 (silent sites) | Global | [2] |

| Gn/Gc | 0.079 - 0.113 (silent sites) | Global | [2] |

| L segment | 0.004 | China | [5] |

| M segment | 0.014 | China | [5] |

| S segment | 0.009 | China | [5] |

Population Differentiation

Population differentiation is measured using the fixation index (Fst), which quantifies the proportion of genetic variance that is due to allele frequency differences among populations. Fst values range from 0 to 1, where 0 indicates no genetic differentiation and 1 indicates complete differentiation. High Fst values suggest limited gene flow between populations, which can be due to geographic barriers, host adaptation, or vector specificity.

| Population Comparison | Gene | Fst Value | Interpretation | Reference |

| North Carolina vs. California | NSs | 0.79 | High differentiation | [2] |

| North Carolina vs. Spain | NSs | 0.244 | Moderate differentiation | [2] |

| California vs. Spain | NSs | 0.474 | High differentiation | [2] |

| Overall Geographical Isolates | NSs | 0.58 | Considerable differentiation | [2] |

| Overall Geographical Isolates | N | 0.66 | Considerable differentiation | [2] |

| Overall Geographical Isolates | NSm | 0.47 | Considerable differentiation | [2] |

| Overall Geographical Isolates | G1-G2 | 0.53 | Considerable differentiation | [2] |

Evolutionary Mechanisms

The evolution of TSWV is driven by a combination of mutation, recombination, and reassortment, all of which contribute to the generation of novel genetic variants. These mechanisms, coupled with natural selection and genetic drift, allow TSWV to rapidly adapt to new environments and overcome host defenses.

Mutation

RNA viruses, including TSWV, exhibit high mutation rates due to the error-prone nature of their RNA-dependent RNA polymerase.[2] These mutations provide the raw material for natural selection to act upon, leading to the emergence of new viral strains with altered virulence, host range, or vector transmissibility.

Recombination

Genetic recombination involves the exchange of genetic material between different viral genomes within a co-infected host cell. In TSWV, recombination has been observed to occur within all three RNA segments.[2] This process can lead to the generation of novel combinations of alleles and the shuffling of genetic information, potentially creating viruses with new pathogenic properties.

Reassortment

As a segmented virus, TSWV can undergo reassortment, a process where entire RNA segments are exchanged between different viral strains co-infecting the same cell.[2][3] This can lead to rapid and significant evolutionary leaps, as a new viral progeny can acquire a completely new set of genes. Reassortment is a major driver of TSWV evolution and is thought to play a significant role in the emergence of new, more virulent strains.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of TSWV genetic diversity and evolution.

Viral RNA Extraction and cDNA Synthesis

4.1.1 RNA Extraction using TRIzol Reagent

This protocol is adapted for the extraction of total RNA from infected plant tissue.

-

Homogenization: Grind 50-100 mg of fresh or frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Lysis: Add 1 ml of TRIzol® reagent to the powdered tissue and vortex vigorously for 15 seconds. Incubate at room temperature for 5 minutes.

-

Phase Separation: Add 0.2 ml of chloroform per 1 ml of TRIzol® reagent. Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 ml of isopropanol per 1 ml of TRIzol® reagent used initially. Mix gently and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

RNA Wash: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Drying and Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µl of RNase-free water.

4.1.2 First-Strand cDNA Synthesis

This protocol utilizes random hexamer primers for the reverse transcription of viral RNA.

-

Reaction Setup: In a 0.2 ml PCR tube, combine the following:

-

Total RNA: 1-5 µg

-

Random Hexamer Primers (50 ng/µl): 1 µl

-

10 mM dNTP Mix: 1 µl

-

Nuclease-free water: to a final volume of 13 µl

-

-

Denaturation and Annealing: Incubate the mixture at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.

-

Reverse Transcription Reaction: Add the following components to the tube:

-

5X Reaction Buffer: 4 µl

-

0.1 M DTT: 2 µl

-

RNase Inhibitor (40 U/µl): 1 µl

-

M-MLV Reverse Transcriptase (200 U/µl): 1 µl

-

-

Incubation: Mix gently and incubate at 25°C for 10 minutes, followed by 37°C for 50 minutes.

-

Inactivation: Inactivate the enzyme by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

RT-PCR for Gene Amplification

This protocol provides a general framework for the amplification of TSWV genes. Specific primer sequences and annealing temperatures may need to be optimized.

4.2.1 PCR Reaction Mixture (25 µl total volume)

| Component | Final Concentration | Volume |

| 10X PCR Buffer | 1X | 2.5 µl |

| 10 mM dNTPs | 0.2 mM | 0.5 µl |

| Forward Primer (10 µM) | 0.4 µM | 1.0 µl |

| Reverse Primer (10 µM) | 0.4 µM | 1.0 µl |

| cDNA | ~50-100 ng | 1.0 µl |

| Taq DNA Polymerase (5 U/µl) | 1.25 U | 0.25 µl |

| Nuclease-free water | - | to 25 µl |

4.2.2 Thermocycling Conditions

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 3 min | 1 |

| Denaturation | 95°C | 30 sec | 35-40 |

| Annealing | 55-60°C | 30 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ |

Phylogenetic Analysis using MEGA

This protocol outlines the steps for constructing a phylogenetic tree from TSWV nucleotide sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.[2][6]

-

Sequence Alignment:

-

Import FASTA formatted sequences into MEGA.

-

Align sequences using the ClustalW algorithm with default parameters.[2]

-

Manually inspect and edit the alignment to ensure accuracy.

-

-

Phylogenetic Tree Construction (Neighbor-Joining Method):

-

From the "Phylogeny" menu, select "Construct/Test Neighbor-Joining Tree".

-

Substitution Model: Select the appropriate nucleotide substitution model (e.g., Kimura 2-parameter).[2]

-

Rates among Sites: Choose "Gamma distributed" to account for variable substitution rates among sites.

-

Gaps/Missing Data Treatment: Select "Pairwise deletion" to exclude gaps in pairwise comparisons.

-

Test of Phylogeny: Select "Bootstrap method" with 1000 replicates to assess the statistical support for the tree topology.[2]

-

-

Tree Visualization and Interpretation:

-

The resulting phylogenetic tree will be displayed. Bootstrap values will be shown at the nodes, indicating the percentage of replicate trees that support that particular branching pattern.

-

Recombination Analysis using RDP4

The Recombination Detection Program (RDP4) is a software package used to identify recombination events in a set of aligned sequences.[2][3]

-

Data Input: Load a multiple sequence alignment in FASTA format into RDP4.

-

Analysis Setup:

-

Select the "RDP", "GENECONV", "BootScan", "MaxChi", "Chimaera", and "SiScan" methods for a comprehensive analysis.[2]

-

Set the p-value cutoff to 0.05.

-

Ensure the "Bonferroni correction" is applied.

-

-

Execution: Run the recombination analysis. RDP4 will scan the alignment for potential recombination events.

-

Results Interpretation:

-

RDP4 will provide a list of detected recombination events, including the putative recombinant sequence, the major and minor parental sequences, and the estimated breakpoint locations.

-

Each event will be supported by p-values from the different detection methods. Events supported by multiple methods with significant p-values are considered strong evidence of recombination.

-

Visualizations

Experimental Workflow for TSWV Genetic Analysis

Caption: Experimental workflow for the genetic analysis of TSWV.

TSWV Genetic Reassortment

Caption: Schematic of TSWV genetic reassortment in a co-infected host cell.

Conclusion

The genetic diversity and rapid evolution of Tomato Spotted Wilt Virus present significant challenges to global agriculture. A thorough understanding of the molecular mechanisms driving this evolution, including mutation, recombination, and genome reassortment, is essential for the development of effective and sustainable control strategies. This technical guide has provided a comprehensive overview of the current knowledge on TSWV genetic diversity and evolution, along with detailed experimental protocols for its study. By employing these molecular tools, researchers can continue to unravel the complexities of TSWV biology, paving the way for novel antiviral therapies and the development of crops with durable resistance to this formidable plant pathogen.

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. Phylogenetic and Recombination Analysis of Tomato Spotted Wilt Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neb.com [neb.com]

- 5. Non-Structural Protein NSm of Tomato Spotted Wilt Virus Is an Avirulence Factor Recognized by Resistance Genes of Tobacco and Tomato via Different Elicitor Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. megasoftware.net [megasoftware.net]

Identification of TSWV resistance genes in plants

An In-depth Technical Guide to the Identification of TSWV Resistance Genes in Plants

Introduction

Tomato Spotted Wilt Virus (TSWV) is a devastating plant pathogen with a remarkably wide host range, infecting over a thousand plant species, including crucial agricultural crops like tomato, pepper, lettuce, and tobacco.[1][2] Transmitted by thrips, TSWV infection can lead to significant yield losses, posing a considerable threat to global food security.[2] The development of resistant cultivars is the most effective and environmentally sustainable strategy for managing TSWV. This guide provides a comprehensive overview of the key TSWV resistance genes identified in plants, the detailed experimental methodologies used for their identification and characterization, and the molecular mechanisms underlying their function.

Major TSWV Resistance Genes

Several dominant resistance genes have been identified and introgressed into commercial cultivars. These genes primarily belong to the Nucleotide-Binding Leucine-Rich Repeat (NLR) class of plant immune receptors.

Data Presentation: TSWV Resistance Genes

The following table summarizes the key TSWV resistance genes characterized to date.

| Gene | Source Species | Crop | Chromosomal Location | Spectrum of Resistance | Viral Effector (Avr) |

| Sw-5b | Solanum peruvianum | Tomato | Chromosome 9 | Broad (TSWV, TCSV, GRSV, CSNV)[3][4] | NSm[5] |

| Tsw | Capsicum chinense | Pepper | - | TSWV-specific[4] | NSs[4] |

| Sw-7 | Solanum peruvianum | Tomato | - | Field resistance to TSWV | Unknown |

| Sl5R-1 | Tomato | Tomato | Chromosome 5 | TSWV[6] | Unknown |

| SlCHS3 | Tomato | Tomato | Chromosome 9 | TSWV[7] | Indirect (Flavonoid synthesis) |

| RTSW | Nicotiana alata | Tobacco | - | TSWV[2] | NSm[2] |

Experimental Protocols for Resistance Gene Identification

The identification and characterization of TSWV resistance genes involve a combination of genetic, molecular, and bioinformatic approaches.

Genetic Mapping and Positional Cloning

This strategy is used to identify the chromosomal location of a resistance gene based on its linkage to molecular markers.

Detailed Methodology:

-

Development of a Mapping Population: A cross is made between a resistant and a susceptible parental line to generate an F1 population. The F1 is then self-pollinated to produce an F2 population, or backcrossed to the susceptible parent to create a backcross (BC) population. These populations will segregate for the resistance trait.

-

Phenotyping: The segregating population is inoculated with TSWV, and each plant is scored for resistance or susceptibility based on symptom development.

-

Bulked Segregant Analysis (BSA): To rapidly identify markers linked to the gene, DNA from multiple resistant individuals is pooled (resistant bulk), and DNA from multiple susceptible individuals is pooled separately (susceptible bulk). The two bulks and the parental lines are then screened with a large number of molecular markers (e.g., SNPs, InDels). Markers that are polymorphic between the parents and the bulks are considered potentially linked to the resistance gene.[7]

-

Linkage Mapping: The linked markers identified through BSA are then used to genotype the entire mapping population. The recombination frequency between the markers and the resistance gene is calculated to create a genetic map of the chromosomal region containing the gene.

-

Fine Mapping: To narrow down the location of the gene, a larger segregating population is used, and more markers are developed within the targeted region. This process allowed researchers to locate SlSW5-1 to a 144.89 kb region and SlCHS3 to a 20 kb region.[7][6]

-

Identification of Candidate Genes: Once the gene is localized to a small genomic region, the DNA sequence of this region is analyzed to identify potential candidate genes, often by looking for genes with domains characteristic of resistance proteins, such as NB-LRR domains.[3]

-

Functional Validation: The candidate genes are then validated using techniques like Virus-Induced Gene Silencing (VIGS) or transformation into a susceptible plant to confirm their role in resistance.

Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics tool used to transiently silence a target gene in a plant, allowing for the functional assessment of that gene. If silencing a candidate gene in a resistant plant makes it susceptible to TSWV, it confirms the gene's role in resistance.

Detailed Methodology:

-

VIGS Vector Construction: A small fragment (typically 150-350 bp) of the candidate gene is cloned into a VIGS vector, which is derived from a plant virus, such as Tobacco rattle virus (TRV).[8] The TRV-based VIGS system uses two Agrobacterium tumefaciens strains, one carrying a plasmid with TRV RNA1 (pTRV1) and the other with a modified TRV RNA2 (pTRV2) containing the target gene fragment.[9]

-

Agroinfiltration: The two Agrobacterium strains are mixed and infiltrated into the leaves of a young, resistant plant. The Agrobacterium transfers the T-DNA containing the viral vectors into the plant cells.

-

Initiation of Silencing: Inside the plant cell, the viral vectors are expressed, and the virus begins to replicate. The presence of the double-stranded RNA replication intermediate, which includes the target gene fragment, triggers the plant's RNA interference (RNAi) or post-transcriptional gene silencing (PTGS) machinery.

-

Systemic Silencing: The silencing signal, mediated by small interfering RNAs (siRNAs), spreads systemically throughout the plant, leading to the degradation of the endogenous mRNA of the target gene.

-

Virus Challenge: Once silencing is established (often indicated by silencing of a phytoene desaturase (PDS) marker gene, which causes photobleaching), the plants are challenged with TSWV.

-

Phenotypic Analysis: The plants are observed for the development of TSWV symptoms. A loss of resistance in the silenced plants indicates that the candidate gene is required for the resistance phenotype.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful molecular biology technique used to identify protein-protein interactions in vivo. It is instrumental in identifying the viral protein (effector) that is recognized by the plant's resistance (R) protein.

Detailed Methodology:

-

Principle: The assay is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). When these two domains are brought into close proximity, they can activate the transcription of a downstream reporter gene.[10]

-

Vector Construction: The plant's R protein (or a domain of it) is fused to the BD, creating the "bait" construct. The viral proteins are individually fused to the AD, creating the "prey" constructs.[11]

-

Yeast Transformation: The bait and prey plasmids are co-transformed into a special strain of yeast that has reporter genes (e.g., HIS3, lacZ) downstream of a promoter that the BD can bind to.

-

Selection and Screening:

-

Transformed yeast cells are first grown on a medium that selects for the presence of both plasmids (e.g., lacking tryptophan and leucine).

-

They are then plated on a selective medium that also lacks the nutrient produced by the reporter gene (e.g., histidine). Only yeast cells where the bait and prey proteins interact will be able to grow.

-

A colorimetric assay for the lacZ reporter gene (e.g., X-gal assay) can be used for further confirmation of the interaction.

-

-

Identification of Interactors: A positive interaction signifies that the specific viral "prey" protein physically interacts with the plant's "bait" R protein.

Transient Expression Assays (Agroinfiltration)

This method is used to rapidly test for a hypersensitive response (HR), a form of localized programmed cell death that is a hallmark of effector-triggered immunity. It is often used to confirm the identity of the viral avirulence (Avr) protein that triggers the resistance response.

Detailed Methodology:

-

Vector Construction: The gene encoding the candidate viral Avr protein is cloned into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.

-

Agroinfiltration: An Agrobacterium tumefaciens strain carrying this vector is cultured and then infiltrated with a needleless syringe into the leaf tissue of a TSWV-resistant plant. A control infiltration with an empty vector or a non-related gene is performed on the same leaf.

-

Observation: The infiltrated leaf area is monitored over several days (typically 3-5 days post-infiltration).

-

Confirmation of HR: If the expressed viral protein is the Avr determinant recognized by the plant's R protein, a necrotic lesion will appear specifically in the infiltrated area. This HR indicates successful recognition and the initiation of the defense response.[4] This method was crucial in identifying NSm as the Avr determinant for Sw-5b and NSs for Tsw.[4][5]

Molecular Mechanisms of TSWV Resistance

The best-characterized TSWV resistance mechanisms follow the gene-for-gene model, where a plant R protein recognizes a specific viral Avr protein, initiating Effector-Triggered Immunity (ETI).

The Sw-5b and Tsw Signaling Pathways

-

Sw-5b in Tomato: The Sw-5b protein is a coiled-coil nucleotide-binding leucine-rich repeat (CC-NB-LRR) protein.[3] It recognizes the viral non-structural movement protein (NSm) of TSWV.[5] Specifically, a conserved 21-amino acid region of NSm is the elicitor epitope.[12][13] This recognition event triggers a downstream signaling cascade leading to a hypersensitive response (HR), which restricts the virus to the initial infection site.[5]

-

Tsw in Pepper: The Tsw gene, also encoding an NB-LRR protein, confers resistance by recognizing the TSWV non-structural protein NSs, which functions as a suppressor of RNA silencing.[4] The recognition of NSs by Tsw also leads to an HR, preventing the systemic spread of the virus.[4]

References

- 1. Tomato Spotted Wilt Virus on Tomato and Pepper | NC State Extension Publications [content.ces.ncsu.edu]

- 2. Non-Structural Protein NSm of Tomato Spotted Wilt Virus Is an Avirulence Factor Recognized by Resistance Genes of Tobacco and Tomato via Different Elicitor Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Sw-5 Gene Cluster: Tomato Breeding and Research Toward Orthotospovirus Disease Control [frontiersin.org]

- 4. Tsw gene‐based resistance is triggered by a functional RNA silencing suppressor protein of the Tomato spotted wilt virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the Sw5 Gene Cluster in the Fight against Plant Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mapping and functional characterization of the tomato spotted wilt virus resistance gene SlCHS3 in Solanum lycopersicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wheat-training.com [wheat-training.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 11. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 12. Determination of key residues in tospoviral NSm required for Sw-5b recognition, their potential ability to overcome resistance, and the effective resistance provided by improved Sw-5b mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Multifaceted Role of TSWV Non-Structural Protein NSs: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Tomato Spotted Wilt Virus (TSWV) non-structural protein NSs is a key multifunctional protein that plays a critical role in the viral infection cycle. It is integral to viral replication, the suppression of host defenses, and vector transmission. This guide provides an in-depth technical overview of the core functions of the TSWV NSs protein, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study of TSWV and the development of novel antiviral strategies.

Core Functions of TSWV NSs

The TSWV NSs protein is a versatile effector that engages with a multitude of host processes to facilitate viral propagation and transmission. Its primary functions can be categorized as follows:

-

RNA Silencing Suppression: NSs is a potent suppressor of RNA silencing, a primary antiviral defense mechanism in plants. It interferes with the silencing machinery to protect the viral RNA from degradation.[1][2][3][4] This suppression is crucial for the establishment of a systemic infection.

-

Modulation of Host Defense Signaling: Beyond RNA silencing, NSs manipulates other host defense pathways. Notably, it interferes with the jasmonic acid (JA) signaling pathway, which is involved in defense against insect vectors.[3][5] By suppressing JA-regulated defenses, NSs can make the host plant more attractive to its thrips vector, thereby enhancing the probability of transmission.[3][5]

-

Avirulence Determinant: In certain host plants carrying specific resistance genes, such as the Tsw gene in pepper, the NSs protein acts as an avirulence (Avr) determinant, triggering a hypersensitive response (HR) that limits viral spread.[6][7][8][9] However, mutations in the NSs protein can lead to the emergence of resistance-breaking viral isolates.[6][7]

-

Role in Vector Transmission: The NSs protein is essential for the persistent infection of the thrips vector, Frankliniella occidentalis, and for efficient transmission of the virus.[7][10][11][12] While NSs-defective viruses can be acquired by thrips larvae, they fail to accumulate to high titers in adult thrips, leading to a loss of transmission competency.[10][11][12]

Quantitative Data on NSs Function

The functional impact of the TSWV NSs protein has been quantified in various experimental systems. The following tables summarize key quantitative data from published studies.

Table 1: RNA Silencing Suppression Activity of TSWV NSs

| Experimental System | Assay | Measurement | NSs Activity | Control | Reference |

| Nicotiana benthamiana (transient assay) | GFP Silencing Suppression | GFP fluorescence intensity | 60% ± 10% of p19 positive control | GUS (negative control) | [13] |

| Nicotiana benthamiana 16c line (transgenic) | GFP Silencing Suppression | GFP fluorescence quantification | Slightly weaker than GRSV and TYRV NSs | GUS (negative control) | [14] |

| Nicotiana benthamiana (transient assay) | Antiviral Silencing Suppression | Local infection foci of suppressor-deficient viruses | 30-70% of p19 positive control | GUS (negative control) | [4] |

Table 2: Effect of TSWV NSs on Host Jasmonic Acid Levels

| Host Plant | Experimental Condition | Measured Parameter | Fold Change (NSs vs. Control) | Statistical Significance | Reference |

| Arabidopsis thaliana (transgenic) | Constitutive expression of NSs | Endogenous Jasmonic Acid (JA) level | ~3-fold decrease | P < 0.05 | [5] |

Table 3: Impact of NSs on TSWV Titer in the Thrips Vector (Frankliniella occidentalis)

| Viral Isolate | Thrips Developmental Stage | Measurement | Observation | Reference |

| NSs-defective TSWV | Adult | Viral Load (qRT-PCR) | Significantly lower viral load compared to wild-type TSWV | [10][11] |

| Wild-type TSWV vs. NSs-defective TSWV | Larvae vs. Adult | Relative virus abundance | NSs-defective virus accumulates in larvae but is significantly reduced in adults | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the TSWV NSs protein.

Agroinfiltration-Mediated Transient Expression in Nicotiana benthamiana

This protocol is widely used for the transient expression of proteins in plants to study their function, subcellular localization, and interactions.

Materials:

-

Agrobacterium tumefaciens (e.g., strain GV3101 or EHA105) carrying the binary vector with the gene of interest (e.g., NSs) and a silencing suppressor (e.g., p19).

-

Nicotiana benthamiana plants (4-6 weeks old).

-

LB medium with appropriate antibiotics.

-

Infiltration medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.

-

1 mL needleless syringe.

Procedure:

-

Day 1: Inoculate a single colony of Agrobacterium carrying the desired construct into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 28°C with shaking.

-

Day 2: In the morning, use the overnight culture to inoculate a larger volume of LB with antibiotics and grow for another 4-6 hours until the OD₆₀₀ reaches 0.8-1.0.

-

Pellet the Agrobacterium cells by centrifugation at 4000 x g for 10 min.

-

Resuspend the pellet in infiltration medium to a final OD₆₀₀ of 0.5-1.0.

-

Incubate the bacterial suspension at room temperature for 2-4 hours in the dark to induce virulence gene expression.

-

Using a 1 mL needleless syringe, gently infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants.

-

Analyze the infiltrated leaves for protein expression or phenotype at 2-5 days post-infiltration.

GFP Silencing Suppression Assay

This assay is used to determine if a viral protein can suppress RNA silencing.

Materials:

-

N. benthamiana plants (wild-type or GFP-transgenic line 16c).

-

Agrobacterium cultures carrying:

-

A construct to express GFP.

-

A construct to express the putative silencing suppressor (e.g., TSWV NSs).

-

A positive control silencing suppressor (e.g., tombusvirus p19).

-

A negative control (e.g., GUS or an empty vector).

-

-

Infiltration medium and syringes as described in section 3.1.

Procedure:

-

Prepare Agrobacterium cultures for each construct as described in the agroinfiltration protocol.

-

Mix the Agrobacterium culture expressing GFP with the culture expressing the test protein (or controls) at a 1:1 ratio. The final OD₆₀₀ for each culture is typically between 0.25 and 0.5.

-

Infiltrate the mixture into the leaves of N. benthamiana plants.

-

At 3-5 days post-infiltration, visualize GFP expression under a handheld UV lamp.

-

Quantify GFP fluorescence using a fluorometer or by analyzing digital images with software like ImageJ. Strong GFP fluorescence in the patch co-infiltrated with the test protein indicates silencing suppression activity.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful technique to identify protein-protein interactions.

Materials:

-

Saccharomyces cerevisiae strains (e.g., AH109, Y2HGold).

-

Y2H vectors (a DNA-binding domain vector, e.g., pGBKT7, and an activation domain vector, e.g., pGADT7).

-

Plasmids containing the "bait" (e.g., NSs) and "prey" proteins cloned into the appropriate Y2H vectors.

-

Yeast transformation reagents (e.g., PEG/LiAc).

-

Appropriate yeast growth media (YPD, SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

-

X-α-Gal for blue/white screening.

Procedure:

-

Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain using the lithium acetate method.

-

Selection: Plate the transformed yeast on selective medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids.

-

Interaction Screening: Replica-plate the colonies from the SD/-Trp/-Leu plates onto a higher stringency selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade). Also, plate on medium containing X-α-Gal.

-

Analysis: Growth on the high-stringency medium and the development of a blue color on the X-α-Gal plates indicate a positive protein-protein interaction.

Quantitative Real-Time PCR (qRT-PCR) for TSWV Quantification

This protocol is used to quantify the amount of viral RNA in plant or insect tissues.

Materials:

-

RNA extraction kit suitable for plant or insect tissue.

-

DNase I.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

qPCR master mix (e.g., SYBR Green or TaqMan-based).

-

Primers and probe (for TaqMan) specific to a TSWV gene (e.g., the N gene).

-

A real-time PCR instrument.

Procedure:

-

RNA Extraction: Extract total RNA from the plant or insect tissue sample.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase and a TSWV-specific or random primers.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and TSWV-specific primers (and probe if using TaqMan).

-

Data Analysis: Run the qPCR reaction in a real-time PCR instrument. The cycle threshold (Ct) values are used to determine the relative or absolute quantity of viral RNA in the sample, often by comparison to a standard curve of known concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving TSWV NSs and the workflows of the experimental protocols described above.

TSWV NSs in the RNA Silencing Pathway

Caption: TSWV NSs suppresses RNA silencing by sequestering siRNAs and interacting with key host factors like AGO1 and SGS3.

TSWV NSs Interference with the Jasmonic Acid (JA) Pathway

Caption: TSWV NSs suppresses the JA pathway, reducing repellent terpenoids and increasing thrips attraction.

Experimental Workflow for Agroinfiltration and GFP Silencing Assay

Caption: Workflow for the agroinfiltration-based GFP silencing suppression assay.

Experimental Workflow for Yeast Two-Hybrid (Y2H) Assay

Caption: Workflow for the Yeast Two-Hybrid assay to detect protein-protein interactions.

Conclusion

The TSWV NSs protein is a critical virulence factor that employs a sophisticated array of strategies to overcome host defenses and facilitate viral propagation and transmission. Its ability to suppress RNA silencing, manipulate host defense signaling, and ensure persistent infection in its insect vector underscores its importance as a target for novel antiviral therapies. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to further unravel the complex functions of this pivotal viral protein and to develop effective strategies for the control of TSWV.

References

- 1. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 2. patharkar.com [patharkar.com]